5,12,19-三羟基-6,8,10,14-二十碳四烯酸

描述

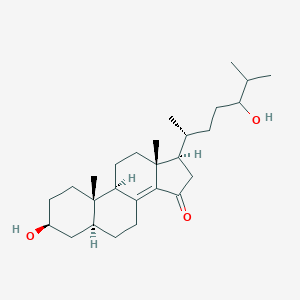

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a derivative of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules . They are involved in numerous biological processes of both the well state and disease states .

Synthesis Analysis

The synthesis of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid involves the lipoxygenase branches of the eicosanoid pathways . The enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms are presented in detail .Molecular Structure Analysis

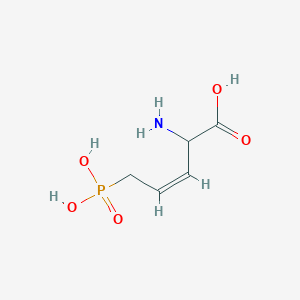

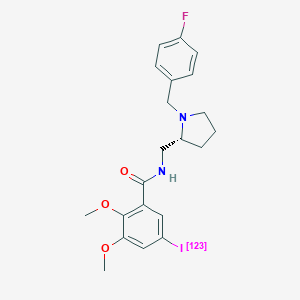

The molecular structure of 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is complex. It is a derivative of arachidonic acid, an ω-6 fatty acid . It contains three hydroxyl residues and four double bonds .Chemical Reactions Analysis

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid is a product of arachidonic acid metabolism . It is produced by diverse cell types in humans and other animal species . These cells may then metabolize the formed 5 ( S )-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), 5 ( S ),15 ( S )-dihydroxyeicosatetraenoic acid (5 ( S ),15 ( S )-diHETE), or 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15 ( S )-HETE) .科学研究应用

色谱性质分析

Borgeat和Pilote(1988)的一项研究考察了5,12,19-三羟基-6,8,10,14-二十碳四烯酸及其衍生物在气相色谱-质谱分析下的行为。该研究重点研究了化合物在分析过程中的分解和转化,揭示了其转化为环己二烯衍生物的过程。这项研究为特定分析条件下二十碳四烯酸的复杂行为提供了见解 (Borgeat & Pilote, 1988)。

在白细胞中的形成

Jubiz等人(1982)发现了人类多形核白细胞中形成一种新型白三烯的过程,包括5(S),12(R)-二羟基-6,8,10,14-二十碳四烯-1,20-二酸。这一发现对于理解白三烯的代谢途径及其在趋化过程中的作用具有重要意义 (Jubiz et al., 1982)。

在炎症过程中的作用

Dowd等人(2004)的研究探讨了各种二十碳四烯酸(包括12-羟基-5,8,10,14-二十碳四烯酸和5,12-二羟基二十碳四烯酸)在银屑病和正常人皮肤中的皮肤反应。这项研究有助于理解炎症过程以及这些化合物在皮肤疾病如银屑病中的潜在作用 (Dowd et al., 2004)。

代谢和结构分析

Borgeat和Samuelsson(1979)分析了兔多形核白细胞中花生四烯酸的代谢,鉴定了包括二羟基二十碳四烯酸在内的新代谢物。他们的研究深化了对这些化合物在生物系统中的结构特性和形成过程的理解 (Borgeat & Samuelsson, 1979)。

对白细胞活性的影响

Goetzl和Pickett(1980)研究了复杂羟基二十碳四烯酸(HETEs)对人类PMN白细胞的趋化活性。这项研究突出了这些化合物的生物活性及其在免疫反应中的潜在作用 (Goetzl & Pickett, 1980)。

作用机制

未来方向

属性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z,19R)-5,12,19-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-17(21)11-6-2-3-7-12-18(22)13-8-4-5-9-14-19(23)15-10-16-20(24)25/h3-5,7-9,13-14,17-19,21-23H,2,6,10-12,15-16H2,1H3,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t17-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUIIFETKOPRD-IWJWNCEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |

CAS RN |

117605-61-5 | |

| Record name | 5,12,19-Trihydroxy-6,8,10,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117605615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。